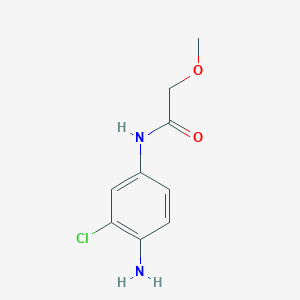
(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 774225-33-1 . It has a molecular weight of 246.31 and its IUPAC name is tert-butyl cyano (4-methylphenyl)methylcarbamate . .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H18N2O2 . Its molecular weight is 246.305 .Scientific Research Applications
Hydrophilic Aliphatic Polyesters
Trollsås et al. (2000) discuss the synthesis and copolymerization of new cyclic esters containing protected functional groups, showcasing applications in designing hydrophilic aliphatic polyesters. This research emphasizes the utility of protected esters in creating polymers with tailored properties, including those derived from "(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester" or similar compounds (Trollsås et al., 2000).
Isomerization Reactions
Wakamatsu et al. (2000) demonstrate the use of ruthenium catalysis for isomerization reactions involving esters, highlighting the synthetic versatility of ester compounds in organic synthesis. Their work illustrates how esters, like "this compound," can be utilized in producing valuable chemical intermediates (Wakamatsu et al., 2000).
Intramolecular α-Amidoalkylation
Research by Garcia et al. (2006) on L-DOPA derivatives, including compounds structurally related to "this compound," showcases the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines via diastereoselective intramolecular α-amidoalkylation reactions. This application underscores the potential of such esters in the synthesis of complex organic molecules (Garcia et al., 2006).
Diaminopropanols Synthesis
Temperini et al. (2020) describe the synthesis of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) from derivatives including tert-butyloxycarbonyl protected compounds. Their approach highlights the role of protected esters in synthesizing non-proteinogenic amino acids, which are critical in medicinal chemistry and material science (Temperini et al., 2020).
Crystallographic Studies
Kant et al. (2015) conducted synthetic and crystallographic studies on "(9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester," revealing insights into its molecular structure and interactions. This work provides a foundation for understanding the structural aspects of similar ester compounds, which can influence their reactivity and applications in various scientific domains (Kant et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[cyano-(4-methylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQHURFFZMGHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)
![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)
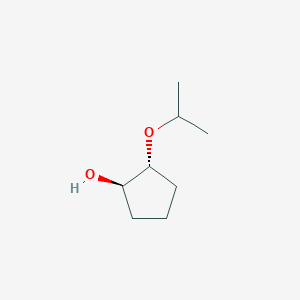
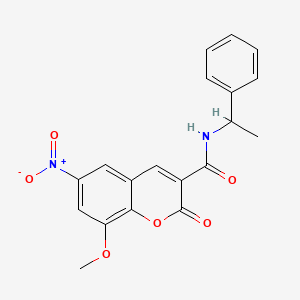
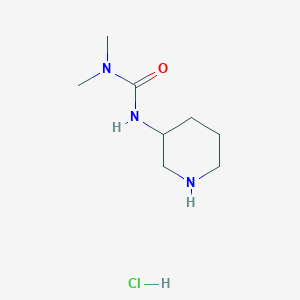

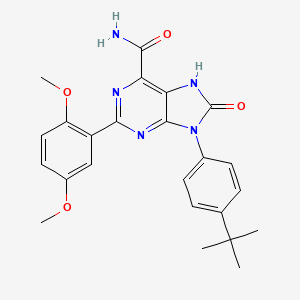
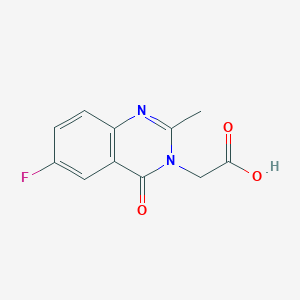

![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)
